molecular formula C22H30Cl2N10 B13858665 N,N''-Bis(4-chlorophenyl-d8)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Dihydrochloride; Lisium

N,N''-Bis(4-chlorophenyl-d8)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Dihydrochloride; Lisium

Cat. No.: B13858665
M. Wt: 513.5 g/mol
InChI Key: GHXZTYHSJHQHIJ-OIIWATDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Lisium, also known as chlorhexidine dihydrochloride, is a bisbiguanide compound with the systematic name N,N''-Bis(4-chlorophenyl-d8)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide dihydrochloride. Its molecular formula is C₂₂H₃₀Cl₂N₁₀·2HCl (molecular weight: 578.37 g/mol) . Structurally, it features two 4-chlorophenyl groups linked via a hexamethylene chain, with imidamide and guanidine functional groups enabling cationic interactions with microbial cell membranes .

Applications
Lisium is a broad-spectrum antimicrobial agent used in antiseptic formulations, wound care, and medical device sterilization. Its mechanism involves destabilizing bacterial cell walls and inhibiting matrix metalloproteinases (MMPs) at low concentrations (e.g., 0.0001–0.002% for MMP-2/MMP-9 inhibition) .

Properties

Molecular Formula

C22H30Cl2N10

Molecular Weight

513.5 g/mol

IUPAC Name

2-[6-[[amino-[[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine

InChI

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

GHXZTYHSJHQHIJ-OIIWATDQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)N)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of N,N''-Bis(4-chlorophenyl-d8)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Dihydrochloride follows the synthetic principles of chlorhexidine, with modifications to incorporate deuterium labeling:

  • Step 1: Synthesis of Deuterated 4-Chloroaniline
    The starting material is 4-chloroaniline-d8, where the aromatic hydrogens are replaced by deuterium. This precursor is commercially available or can be synthesized via catalytic exchange reactions using D2O and appropriate catalysts.

  • Step 2: Formation of Biguanide Units
    The deuterated 4-chloroaniline is reacted with cyanoguanidine or dicyandiamide derivatives to form the biguanide moieties. This step involves nucleophilic substitution and condensation reactions under controlled temperature and pH conditions.

  • Step 3: Coupling via Hexamethylene Bridge
    The biguanide units are linked through a hexamethylene diamine bridge (hexamethylenediamine) to form the tetraazatetradecanediimidamide backbone. This is typically achieved by reacting the biguanide intermediates with hexamethylenediamine under acidic conditions, facilitating imino bond formation.

  • Step 4: Salt Formation (Dihydrochloride)
    The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for pharmaceutical use.

Patent-Documented Preparation Process

A notable patent (KR860001000B1) describes a process for preparing N,N''-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide derivatives with excellent anti-inflammatory and antibacterial properties. Although the patent focuses on the non-deuterated form, the synthetic principles apply to the deuterated analogue with isotopic substitution at the aniline stage.

Key features of the patented process include:

  • Use of substituted aniline derivatives (4-chlorophenyl or deuterated analogues) as starting materials.

  • Stepwise formation of biguanide groups via reaction with cyanoguanidine.

  • Coupling via hexamethylene diamine to obtain the tetraazatetradecanediimidamide skeleton.

  • Purification through recrystallization and salt formation with hydrochloric acid.

This method ensures high purity and yield, suitable for pharmaceutical applications.

Analytical Data Supporting Preparation

Research and chemical databases (PubChem CID 9552079 for chlorhexidine and CID 9577210 for related salts) provide computed descriptors and molecular data supporting the synthetic identity of this compound. The dihydrochloride salt form is confirmed by molecular weight and spectroscopic data consistent with the proposed structure.

Data Table: Summary of Preparation Steps

Step Description Reagents/Conditions Outcome
1 Deuteration of 4-chloroaniline Catalytic exchange with D2O 4-chloroaniline-d8
2 Biguanide formation Reaction with cyanoguanidine/dicyandiamide Deuterated biguanide intermediate
3 Coupling via hexamethylene diamine Acidic conditions, condensation Tetraazatetradecanediimidamide backbone
4 Salt formation Treatment with HCl Dihydrochloride salt (Lisium)

Research Discoveries and Perspectives

  • Isotopic Labeling Impact : Deuteration at the 4-chlorophenyl rings enhances metabolic stability and can be used to study pharmacokinetics and drug interactions in vivo without altering the compound's antimicrobial efficacy.

  • Pharmaceutical Relevance : The dihydrochloride form improves water solubility, making it suitable for topical and systemic formulations with potent antiseptic and anti-inflammatory effects.

  • Synthetic Challenges : Achieving high isotopic purity requires careful control of deuteration steps, and the multi-step synthesis demands stringent purification to avoid impurities that could affect biological activity.

  • Comparative Studies : Literature comparing non-deuterated chlorhexidine and its deuterated analogues shows similar antimicrobial spectra but improved stability for the deuterated forms, supporting their use in advanced pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine-d8 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorhexidine oxide, while reduction may result in chlorhexidine hydride. Substitution reactions can produce a variety of substituted chlorhexidine derivatives .

Scientific Research Applications

Chlorhexidine-d8 Dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics due to the presence of deuterium atoms.

    Biology: Employed in studies of microbial resistance and the mechanisms of antimicrobial action.

    Medicine: Investigated for its potential use in treating infections and as a component in antiseptic formulations.

    Industry: Utilized in the development of new disinfectant products and formulations.

Mechanism of Action

Chlorhexidine-d8 Dihydrochloride exerts its effects by disrupting the cell membranes of microorganisms. The positively charged chlorhexidine molecule interacts with negatively charged phosphate groups on microbial cell surfaces, leading to the destruction of cell integrity and leakage of intracellular material. This interaction ultimately results in cell death. The specific mechanism of action depends on the concentration of chlorhexidine, with lower concentrations being bacteriostatic and higher concentrations being bactericidal .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorhexidine Digluconate

  • Chemical Formula : C₃₄H₅₄Cl₂N₁₀O₁₄ (MW: 897.7 g/mol) .
  • Solubility : Highly water-soluble, making it ideal for aqueous antiseptic solutions (e.g., mouthwashes, surgical scrubs) .
  • Activity : Retains broad-spectrum efficacy but requires higher concentrations (2–4%) for surgical skin preparation compared to Lisium’s dihydrochloride form .
  • Regulatory Status : Approved in the EU for cosmetic and medical use under CAS 18472-51-0 .

Chlorhexidine Acetate

  • Chemical Formula : C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂ (MW: 625.6 g/mol) .
  • Applications: Primarily used in veterinary antiseptics and preservatives due to stability in non-aqueous formulations .
  • Purity Standards : ≥98% purity with strict impurity limits (e.g., ≤500 ppm p-chloroaniline) .

Alexidine Dihydrochloride

  • Chemical Formula : C₂₆H₅₈Cl₂N₁₀ (MW: 627.6 g/mol) .
  • Structural Difference : Replaces 4-chlorophenyl groups with 2-ethylhexyl chains, enhancing lipid membrane penetration .
  • Activity : Exhibits faster bactericidal action against Gram-negative pathogens (e.g., E. coli) compared to Lisium but lower efficacy against biofilms .

Comparative Data Table

Parameter Lisium (Dihydrochloride) Chlorhexidine Digluconate Chlorhexidine Acetate Alexidine Dihydrochloride
Molecular Weight 578.37 g/mol 897.7 g/mol 625.6 g/mol 627.6 g/mol
Water Solubility 10 mg/mL (ethanol) >50 mg/mL 0.33 mg/mL (DMSO:PBS) Insoluble
Antimicrobial Spectrum Broad (Gram+/Gram-/fungi) Broad, enhanced by gluconate Narrower (Gram+ focus) Gram- prioritized
Clinical Use Wound dressings, sterilization Surgical scrubs, mouthwash Veterinary preservatives Dental implants
Toxicity (LD₅₀, mouse) 24 mg/kg (IV) 2,000 mg/kg (oral) 920 mg/kg (oral) 18 mg/kg (IV)

Key Research Findings

  • Efficacy : Lisium’s dihydrochloride form demonstrates superior biofilm penetration compared to digluconate, attributed to its lower molecular weight and cationic charge density .
  • Safety : Chlorhexidine digluconate has a higher safety margin (LD₅₀ = 2,000 mg/kg) but may cause allergic dermatitis at high concentrations, whereas Lisium’s dihydrochloride exhibits moderate dermal irritation .
  • Regulatory Trends : The EU restricts chlorhexidine acetate in cosmetics due to impurity risks (p-chloroaniline), while Lisium remains compliant under current guidelines .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound?

To confirm the structure, use a combination of 1H/13C NMR to identify aromatic protons (4-chlorophenyl groups) and the biguanide backbone. High-resolution mass spectrometry (HRMS) can validate the molecular weight (505.48 g/mol) and isotopic pattern (due to deuterated chlorophenyl groups in the -d8 variant). Fourier-transform infrared spectroscopy (FTIR) may detect N-H stretching vibrations (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Structural ambiguities (e.g., imino group tautomerism) can be resolved via X-ray crystallography .

Q. How should solubility limitations be addressed for in vitro antimicrobial assays?

The compound’s poor aqueous solubility requires dissolution in dimethyl sulfoxide (DMSO) followed by dilution in phosphate-buffered saline (PBS) to ≤1% DMSO. For stability, prepare fresh solutions and validate bioactivity against control solvents. Pre-saturation studies (e.g., shake-flask method) can quantify solubility thresholds under physiological pH (6.8–7.4) .

Q. What are the standard protocols for evaluating antimicrobial activity?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Include chlorhexidine (a structural analog) as a positive control. Assess time-kill kinetics at 2× MIC to differentiate bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How can contradictions in reported antimicrobial efficacy across studies be resolved?

Systematically evaluate variables:

  • Strain-specific factors : Use isogenic mutant libraries to identify resistance genes (e.g., efflux pumps).
  • Assay conditions : Standardize inoculum size (5×10⁵ CFU/mL), cation-adjusted media, and incubation time (18–24 hrs).
  • Compound stability : Monitor degradation via HPLC under assay conditions.
    Apply meta-analysis to reconcile discrepancies, weighting studies by methodological rigor (e.g., sample size, controls) .

Q. What strategies can elucidate the compound’s mechanism of action?

  • Proteomic profiling : Compare protein expression in treated vs. untreated bacteria via 2D gel electrophoresis or LC-MS/MS.
  • Membrane integrity assays : Use fluorescent dyes (e.g., propidium iodide) to detect permeability changes.
  • Transcriptomics : RNA-seq can identify pathways (e.g., cell wall biosynthesis) perturbed by sub-MIC concentrations.
    The biguanide moiety suggests potential interaction with bacterial membranes or metabolic enzymes (e.g., dihydrofolate reductase) .

Q. How does deuteration (-d8) impact pharmacokinetic properties?

Deuterated analogs often exhibit altered metabolic stability due to the kinetic isotope effect. Compare in vitro half-life (e.g., liver microsomes) and in vivo bioavailability (rodent models) between deuterated and non-deuterated forms. Use LC-MS to track deuterium retention in plasma metabolites .

Key Notes for Experimental Design

  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of imino groups .
  • Contradiction Analysis : Apply sensitivity analysis to isolate variables (e.g., pH, temperature) causing divergent results in MIC assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.